3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers
CAS No.: 2751704-49-9
VCID: VC12017391
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and StereochemistryCyclobutane derivatives often involve complex stereochemistry due to their ring structure. The synthesis of these compounds typically requires careful consideration of reaction conditions to achieve the desired stereochemistry. For compounds like 3-amino-1-(hydroxymethyl)cyclobutan-1-ol, the hydroxymethyl group introduces additional complexity due to the potential for diastereomers, which are stereoisomers that are not mirror images of each other. Applications in ResearchCyclobutane derivatives are of interest in medicinal chemistry, particularly in fragment-based drug discovery (FBDD), where small molecules are used to identify potential drug candidates . While specific applications of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol are not detailed, related compounds may serve as building blocks for more complex molecules with therapeutic potential. Safety and HandlingFor compounds similar to 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, safety precautions are crucial due to potential skin and eye irritation, as well as respiratory tract irritation . Handling such chemicals requires appropriate protective equipment and adherence to safety protocols. |
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CAS No. | 2751704-49-9 |
Product Name | 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers |
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol |
Standard InChI | InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3 |
Standard InChIKey | KLWDLEDRNAPGBR-UHFFFAOYSA-N |
SMILES | CC1(CC(C1)(CO)O)N |
Canonical SMILES | CC1(CC(C1)(CO)O)N |
PubChem Compound | 165606093 |
Last Modified | Apr 15 2024 |
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